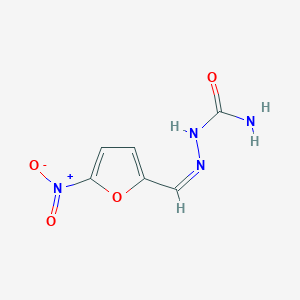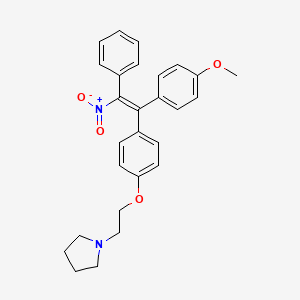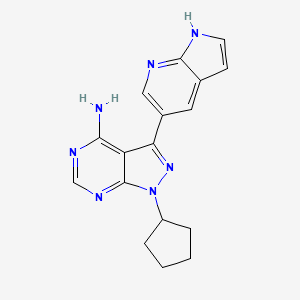
PP121
Overview
Description
PP-121 is a multi-targeted inhibitor known for its potent activity against several receptor tyrosine kinases and phosphoinositide 3-kinase family kinases. It has shown significant inhibitory effects on platelet-derived growth factor receptor, hematopoietic cell kinase, mammalian target of rapamycin, vascular endothelial growth factor receptor 2, proto-oncogene tyrosine-protein kinase Src, and Abelson murine leukemia viral oncogene homolog 1 .
Mechanism of Action
PP121, also known as “1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is a multi-targeted kinase inhibitor .
Target of Action
this compound primarily targets several kinases, including mTOR, DNK-PK, VEGFR2, Src, and PDGFR . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival .
Mode of Action
this compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
this compound affects several biochemical pathways. It inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . It also downregulates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in various cellular functions, including cell proliferation, differentiation, and migration .
Pharmacokinetics
It’s known that the compound’s efficacy can be influenced by its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
this compound has been shown to have anti-inflammatory and anti-contractile effects in asthma treatment . It relieves asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion, via downregulation of inflammatory factors, mucins, and the MAPK/Akt signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to inhibit NSCLC migratory invasion in an astrocytic environment . .
Biochemical Analysis
Biochemical Properties
PP121 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit calcium mobilization by switching certain ion channels . These include L-type voltage-dependent Ca2+ channels (L-VDCCs), nonselective cation channels (NSCCs), transient receptor potential channels (TRPCs), Na+/Ca2+ exchangers (NCXs), and K+ channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by downregulating inflammatory factors, mucins, and the mitogen-activated protein kinase (MAPK)/Akt signaling pathway . This leads to the relief of asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in cells , which can stop viral replication at concentrations that are nontoxic to cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed that this compound can relieve typical pathological signs in an asthma mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PP-121 involves the formation of a pyrazolylpyridine skeleton. The key steps include:
Formation of Pyrazole Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Pyridine Ring Formation: This step involves the construction of the pyridine ring through a series of reactions, including condensation and cyclization.
Coupling Reactions: The final step involves coupling the pyrazole and pyridine rings to form the pyrazolylpyridine skeleton.
Industrial Production Methods
Industrial production of PP-121 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
PP-121 undergoes various chemical reactions, including:
Oxidation: PP-121 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: PP-121 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
PP-121 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology to investigate the role of kinases in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple kinases involved in tumor growth and survival.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents
Comparison with Similar Compounds
PP-121 is unique due to its multi-targeted inhibition profile. Similar compounds include:
Imatinib: Inhibits Bcr-Abl, platelet-derived growth factor receptor, and c-Kit.
Sunitinib: Targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit.
Sorafenib: Inhibits vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and Raf kinases
PP-121 stands out due to its broader range of targets and higher potency against specific kinases .
Properties
IUPAC Name |
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXTLZYXZNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648002 | |
| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092788-83-4 | |
| Record name | PP-121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PP-121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1092788-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PP-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PP121 exhibits inhibitory activity against multiple kinases, including mTOR, RET, and VEGFR2. [, , , ] This multi-targeted approach distinguishes it from more selective kinase inhibitors.
- mTOR inhibition: By inhibiting mTOR, this compound disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. This mechanism contributes to its anticancer activity, particularly in ovarian cancer. [, ]
- RET inhibition: this compound's ability to inhibit RET, a receptor tyrosine kinase, presents a potential therapeutic approach for treating medullary thyroid carcinoma (MTC). RET signaling plays a crucial role in MTC development and progression. []
- VEGFR2 inhibition: this compound's inhibitory effect on VEGFR2, a key regulator of angiogenesis, adds another layer to its anticancer activity. By suppressing VEGFR2, this compound can potentially limit tumor growth by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen. []
ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into its material compatibility or stability under various conditions beyond biological contexts.
A: this compound is a kinase inhibitor, meaning it binds to and inhibits the catalytic activity of specific kinases. [, , ] It is not a catalyst itself. Its applications stem from its ability to disrupt kinase-mediated signaling pathways, making it a potential therapeutic agent for diseases like cancer.
ANone: The provided research does not offer specific insights into the SAR of this compound. Further research is needed to understand how modifications to its structure might affect its activity, potency, and selectivity.
A: The provided research papers focus primarily on in vitro and preclinical in vivo studies, with limited information on the detailed PK/PD profile of this compound. While one study mentions this compound inhibiting ovarian cancer metastasis and reducing tumor growth in an in vivo model, specific details regarding absorption, distribution, metabolism, and excretion (ADME) were not elaborated upon. []
ANone: Several studies demonstrate the anticancer potential of this compound using both in vitro and in vivo models:
- Ovarian cancer: this compound effectively inhibits ovarian cancer cell adhesion, invasion, and proliferation in vitro. [] In mouse models, it prevents ovarian cancer metastasis, prolongs survival, and reduces tumor growth. []
- Prostate cancer: Computational modeling identified this compound as a potential therapeutic for metastatic, castration-resistant prostate cancer (mCRPC). [, ] In vitro and in vivo studies confirmed its ability to suppress CRPC growth. [] Interestingly, combining this compound with docetaxel, a standard chemotherapy drug, significantly enhanced tumor reduction and survival in a mouse model of bone metastatic CRPC, surpassing the efficacy of docetaxel alone. []
- Non-small cell lung cancer (NSCLC): this compound exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and demonstrated potential to overcome resistance mechanisms associated with EGFR mutations and MET amplifications, both known to contribute to tyrosine kinase inhibitor resistance in NSCLC. []
A: While the provided research does not delve into specific resistance mechanisms to this compound, one study highlights a crucial observation in prostate cancer. [] While this compound effectively suppressed CRPC growth in subcutaneous models, resistance emerged in bone metastases. [] Combining this compound with docetaxel successfully overcame this resistance, indicating the potential for combination therapies to combat acquired resistance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



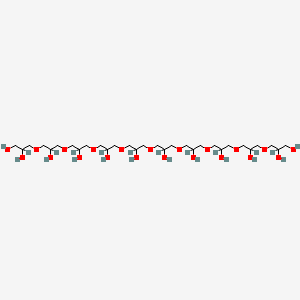
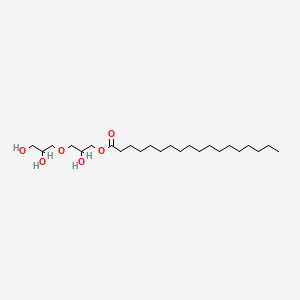

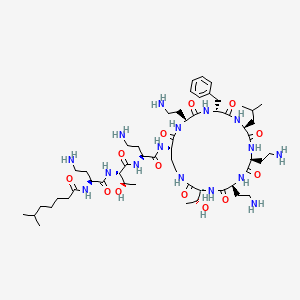
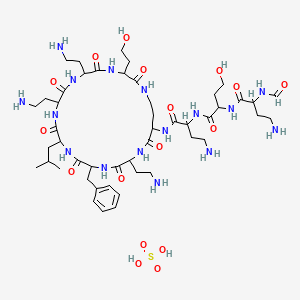
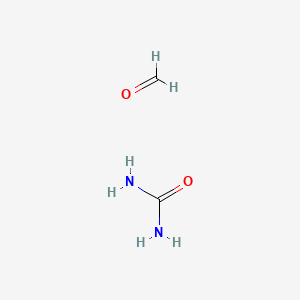
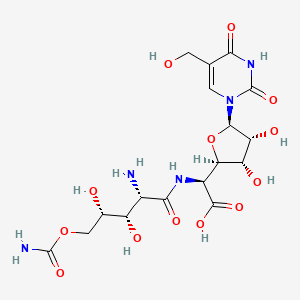

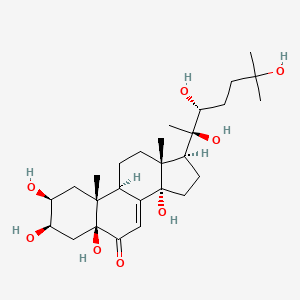
![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
